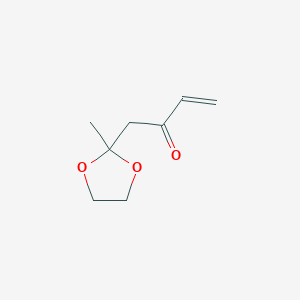
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. It is an organic compound with a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds, which can alter the structure and function of proteins.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one can have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases. It has also been shown to have antimicrobial properties, which can be useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis, which makes it readily available for research purposes. It is also stable under normal laboratory conditions, which makes it easy to handle. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one. One direction is the development of new synthetic routes to improve the yield and purity of the product. Another direction is the investigation of its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to understand its mechanism of action and to identify potential targets for drug development.
In conclusion, 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. Its ease of synthesis, stability, and potential therapeutic properties make it a promising compound for future research.
Métodos De Síntesis
The synthesis of 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one involves the reaction of acrolein with ethylene glycol in the presence of a catalyst. The reaction yields the desired product with a yield of 60-70%. The purity of the product can be increased by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one has been extensively studied for its potential use in various scientific applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a flavoring agent in the food industry.
Propiedades
Número CAS |
127600-04-8 |
|---|---|
Nombre del producto |
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one |
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
1-(2-methyl-1,3-dioxolan-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H12O3/c1-3-7(9)6-8(2)10-4-5-11-8/h3H,1,4-6H2,2H3 |
Clave InChI |
VESIPBQZMBUGPX-UHFFFAOYSA-N |
SMILES |
CC1(OCCO1)CC(=O)C=C |
SMILES canónico |
CC1(OCCO1)CC(=O)C=C |
Sinónimos |
3-Buten-2-one, 1-(2-methyl-1,3-dioxolan-2-yl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



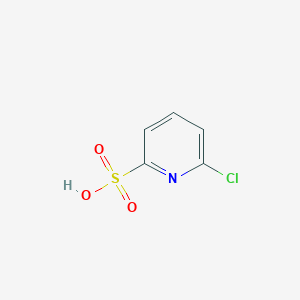
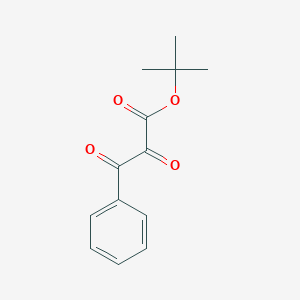
![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)
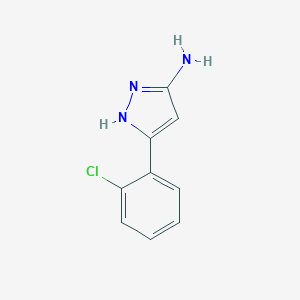
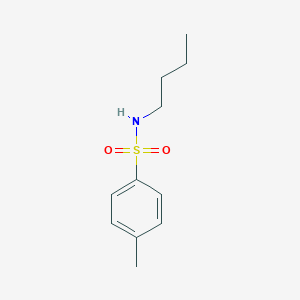
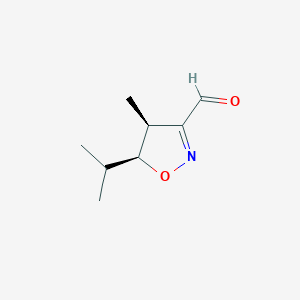
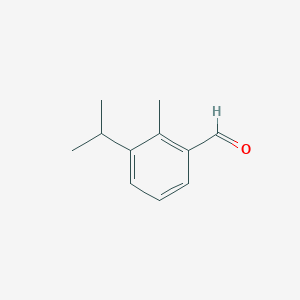
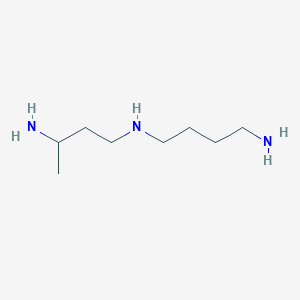
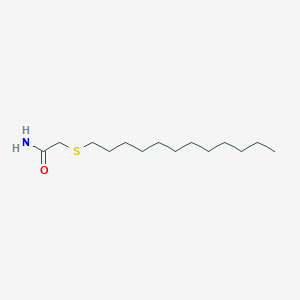
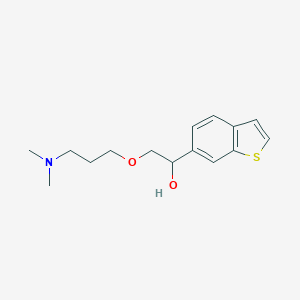
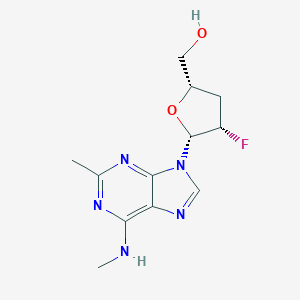
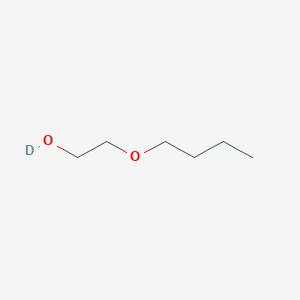
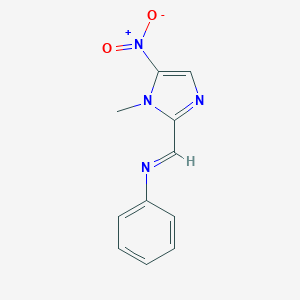
![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)